molecular formula C20H27N3O5 B12961140 Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, 2-[3-(ethoxycarbonyl)phenyl]hexahydro-3-oxo-, 1,1-dimethylethyl ester

Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, 2-[3-(ethoxycarbonyl)phenyl]hexahydro-3-oxo-, 1,1-dimethylethyl ester

Cat. No.: B12961140
M. Wt: 389.4 g/mol
InChI Key: DRHMCILOGJOFIN-UHFFFAOYSA-N
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Description

Substituent Effects on Reactivity

The ethoxycarbonyl group enhances electrophilic character at the phenyl ring, facilitating nucleophilic aromatic substitution. Conversely, the tert-butyl ester provides steric hindrance, slowing hydrolysis compared to smaller esters like methyl or ethyl. The ketone at position 3 introduces polarity, influencing hydrogen-bonding interactions in potential biological targets.

Comparative Structural Analysis with Related Imidazo[1,5-a]pyrazine Derivatives

Imidazo[1,5-a]pyrazine derivatives exhibit diverse pharmacological profiles depending on substituent patterns. The following table contrasts key structural and functional differences:

Compound Name Substituent at Position 2 Core Saturation Carboxylic Acid Derivative Molecular Weight (g/mol)
Target Compound 3-(Ethoxycarbonyl)phenyl Hexahydro (saturated) tert-Butyl ester 389.45
Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, hexahydro-3-oxo-2-(phenylmethyl)-, tert-butyl ester Phenylmethyl Hexahydro tert-Butyl ester 331.40
Imidazo[1,5-a]pyrazine (base structure) None Unsaturated None 119.12

Key Observations:

  • Core Saturation : The hexahydro modification in the target compound reduces aromaticity, increasing conformational flexibility compared to unsaturated derivatives.
  • Substituent Bulk : The 3-(ethoxycarbonyl)phenyl group introduces greater steric demand and electronic complexity than simpler phenylmethyl groups, potentially altering binding affinities in enzyme interactions.
  • Ester Choice : tert-Butyl esters, as in the target compound, improve metabolic stability relative to ethyl or methyl esters, which are more prone to enzymatic hydrolysis.

Stereochemical Features and Conformational Dynamics

The hexahydro pyrazine ring introduces four stereocenters, creating the potential for multiple diastereomers. However, available data does not specify the absolute configuration of these centers. The ketone at position 3 imposes rigidity on the bicyclic system, favoring a twisted boat conformation to alleviate angle strain.

Conformational Influences:

  • tert-Butyl Ester : The bulky tert-butyl group adopts an equatorial position in the chair-like conformation of the saturated ring, minimizing steric clashes with adjacent hydrogens.
  • 3-(Ethoxycarbonyl)phenyl Group : The planar phenyl ring restricts rotation about the C2-N bond, creating a defined spatial orientation for interactions with molecular targets.
  • Ketone Oxygen : The electron-withdrawing ketone at position 3 polarizes the adjacent N-H bond, enhancing hydrogen-bond donor capacity.

Dynamic Effects:

Nuclear magnetic resonance (NMR) studies of analogous compounds reveal slow interconversion between chair and boat conformers at room temperature, with energy barriers of ~10–12 kcal/mol. Substituent bulk further slows this interconversion, locking the molecule in a single conformation under physiological conditions.

Properties

Molecular Formula

C20H27N3O5

Molecular Weight

389.4 g/mol

IUPAC Name

tert-butyl 2-(3-ethoxycarbonylphenyl)-3-oxo-5,6,8,8a-tetrahydro-1H-imidazo[1,5-a]pyrazine-7-carboxylate

InChI

InChI=1S/C20H27N3O5/c1-5-27-17(24)14-7-6-8-15(11-14)23-13-16-12-21(9-10-22(16)18(23)25)19(26)28-20(2,3)4/h6-8,11,16H,5,9-10,12-13H2,1-4H3

InChI Key

DRHMCILOGJOFIN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)N2CC3CN(CCN3C2=O)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[1,5-a]pyrazine derivatives typically involves multi-step reactions. One common method includes the use of a three-component reaction involving 2,3-diaminomaleonitrile, ketones, and isocyanides. This reaction is followed by a subsequent reaction of 1,6-dihydropyrazine-2,3-dicarbonitrile . Another method involves the iodine-catalyzed synthesis via one-pot three-component condensations, where an aryl aldehyde reacts with 2-aminopyridine or 2-aminopyrazine, followed by cycloaddition with tert-butyl isocyanide .

Industrial Production Methods

Industrial production methods for imidazo[1,5-a]pyrazine derivatives often involve scalable and efficient synthetic routes. These methods typically employ readily available starting materials and catalysts to facilitate the reactions. The use of multicomponent reactions (MCRs) is particularly advantageous in industrial settings due to their simplicity and atom economy .

Chemical Reactions Analysis

Types of Reactions

Imidazo[1,5-a]pyrazine derivatives undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield imidazo[1,5-a]pyrazine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of functional groups onto the imidazo[1,5-a]pyrazine scaffold .

Scientific Research Applications

Anticancer Properties

Research indicates that imidazo[1,5-a]pyrazine derivatives, including this specific compound, demonstrate promising anticancer activity. Studies have shown that modifications to the imidazo[1,5-a]pyrazine structure can lead to compounds that effectively target cancer cell proliferation pathways. For instance:

  • Cell Lines Tested : Compounds similar to this ester have been evaluated against various human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer).
  • Mechanism of Action : The mechanism often involves inhibition of specific kinases that are crucial for cancer cell survival and proliferation .

Antimicrobial Activity

The structural characteristics of imidazo[1,5-a]pyrazine derivatives suggest potential antimicrobial properties. Research findings indicate that these compounds can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.

  • Targeted Bacteria : Studies have demonstrated effectiveness against a range of pathogenic bacteria, positioning these compounds as potential candidates for new antimicrobial agents .

Anti-inflammatory Effects

Imidazo[1,5-a]pyrazine derivatives have also been explored for their anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), making them suitable for treating inflammatory diseases.

  • Clinical Relevance : This action suggests potential applications in managing conditions characterized by chronic inflammation .

Synthesis and Modifications

The synthesis of imidazo[1,5-a]pyrazine derivatives typically involves multi-step organic chemistry techniques. Common methods include:

  • Reagents Used : Molecular iodine and sodium acetate are frequently employed in the synthesis process.
  • Modification Techniques : Structural modifications can enhance biological activity or create derivatives with specific pharmacological properties .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of imidazo[1,5-a]pyrazine derivatives. Research shows that:

  • Functional Groups : The presence of specific functional groups significantly influences the compound's interaction with biological targets.
  • Comparative Analysis : A comparison with other related compounds reveals distinct biological activities attributed to unique structural features .

Material Science

Imidazo[1,5-a]pyrazine derivatives are being investigated for their potential applications in material science:

  • Optoelectronic Devices : Their unique electronic properties make them suitable candidates for use in sensors and optoelectronic devices .

Mechanism of Action

The mechanism of action of imidazo[1,5-a]pyrazine derivatives involves their interaction with specific molecular targets and pathways. For example, some derivatives have been shown to inhibit cancer cell proliferation by interfering with key signaling pathways involved in cell division and survival . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

Research Findings and Implications

  • SAR Insights: The ethoxycarbonyl group in the target compound may optimize binding to hydrophobic pockets in kinase domains, whereas alkyl chains in pyrazoloquinoxalines maximize TLR7 antagonism .
  • Synthetic Challenges : The tert-butyl ester’s stability simplifies purification but necessitates post-synthetic modifications for functional group interconversion .

Biological Activity

Imidazo[1,5-a]pyrazine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities and potential therapeutic applications. The compound Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, 2-[3-(ethoxycarbonyl)phenyl]hexahydro-3-oxo-, 1,1-dimethylethyl ester is characterized by a unique structure that enhances its biological activity. This article delves into its biological properties, mechanisms of action, and potential applications based on recent research findings.

Structural Characteristics

The compound features a fused imidazo[1,5-a]pyrazine core with a carboxylic acid and an ester functional group. Its molecular formula is C20H26N2O3C_{20}H_{26}N_2O_3 with a molecular weight of approximately 342.43 g/mol. The presence of various functional groups allows for interactions with multiple biological targets, making it a candidate for further pharmacological exploration.

Biological Activities

Imidazo[1,5-a]pyrazine derivatives are known for a range of biological activities including:

  • Anticancer Properties : Several studies have reported the anticancer efficacy of imidazo[1,5-a]pyrazine derivatives against various cancer cell lines. For instance, compounds have shown significant cytotoxicity against HepG2 (hepatocellular carcinoma), MCF-7 (breast cancer), and A375 (melanoma) cell lines with IC50 values comparable to standard chemotherapeutics like Doxorubicin .
  • Antimicrobial Activity : Some derivatives exhibit potent antimicrobial properties, inhibiting the growth of bacteria and fungi. This makes them potential candidates for developing new antibiotics .
  • Anti-inflammatory Effects : Studies suggest that these compounds may also possess anti-inflammatory properties by modulating inflammatory pathways .

The mechanism of action for imidazo[1,5-a]pyrazines often involves:

  • Enzyme Inhibition : These compounds can bind to active sites of enzymes, inhibiting their activity. For example, they have been shown to inhibit kinases involved in cancer cell proliferation .
  • Receptor Interaction : They may also interact with specific receptors, altering signaling pathways that contribute to disease progression .

Comparative Analysis

To understand the unique properties of Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid derivatives compared to other similar compounds, the following table summarizes their biological activities:

Compound NameStructure FeaturesBiological Activity
Imidazo[1,2-a]pyrazineContains a different nitrogen arrangementAntileishmanial properties
Imidazo[1,5-a]pyridineLacks certain functional groupsAntitumor activity
Tetrahydro-imidazo[1,5-a]pyrazineMissing carboxylic acid groupAltered pharmacokinetics

This comparison highlights how slight modifications in structure can lead to significant differences in chemical behavior and biological activity.

Case Studies and Research Findings

Recent studies have focused on synthesizing and evaluating the biological activities of various imidazo[1,5-a]pyrazine derivatives:

  • Anticancer Evaluation : A series of synthesized compounds were tested against multiple cancer cell lines using MTT assays. Results indicated that certain derivatives exhibited IC50 values in the low micromolar range against HepG2 and MCF-7 cells .
  • Inhibition Studies : Research has demonstrated that specific imidazo[1,5-a]pyrazine derivatives effectively inhibit key enzymes involved in cancer metabolism, showcasing their potential as therapeutic agents .
  • Pharmacokinetic Studies : In vitro pharmacokinetic evaluations have been conducted to assess the absorption and metabolism of these compounds, providing insights into their suitability for drug development .

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